molecular formula C24H20BrN3O5 B12018449 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 764657-20-7

4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate

Katalognummer: B12018449
CAS-Nummer: 764657-20-7
Molekulargewicht: 510.3 g/mol
InChI-Schlüssel: FPUPLSHBNRTYJV-MZJWZYIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with carbohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its functional groups and overall molecular conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate apart from similar compounds is its methoxybenzoyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

764657-20-7

Molekularformel

C24H20BrN3O5

Molekulargewicht

510.3 g/mol

IUPAC-Name

[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H20BrN3O5/c1-32-20-10-7-16(8-11-20)23(30)26-15-22(29)28-27-14-18-13-19(25)9-12-21(18)33-24(31)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI-Schlüssel

FPUPLSHBNRTYJV-MZJWZYIUSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.